Boc-Leucinol

Taxane Anticancer Stereoselective Synthesis

Boc-Leucinol (CAS 82010-31-9), also known as N-Boc-L-leucinol or Boc-L-Leu-ol, is a chiral amino alcohol derived from the proteinogenic amino acid L-leucine. It belongs to the class of N-tert-butoxycarbonyl (Boc) protected amino alcohols and is characterized by its L-configuration, a molecular formula of C₁₁H₂₃NO₃, and a molecular weight of 217.31 g/mol.

Molecular Formula C11H23NO3
Molecular Weight 217.31 g/mol
CAS No. 82010-31-9
Cat. No. B558283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Leucinol
CAS82010-31-9
SynonymsBoc-L-leucinol; N-BOC-L-Leucinol; 82010-31-9; Boc-Leucinol; Tert-ButylN-[(2S)-1-Hydroxy-4-Methylpentan-2-Yl]Carbamate; ST50825678; (S)-(-)-2-(Boc-Amino)-4-methyl-1-pentanol; Boc-Leu-ol; N-BocL-Leucinol; ZINC02555022; PubChem12195; AC1Q1O8W; L-Leucinol,N-BOCprotected; SCHEMBL272780; ARK052; CTK3J1835; N-(t-butoxycarbonyl)-L-leucinol; LQTMEOSBXTVYRM-VIFPVBQESA-N; MolPort-001-793-338; ACT04162; ZINC2555022; ANW-37491; CB-011; MFCD00076950; AKOS015841822
Molecular FormulaC11H23NO3
Molecular Weight217.31 g/mol
Structural Identifiers
SMILESCC(C)CC(CO)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H23NO3/c1-8(2)6-9(7-13)12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)/t9-/m0/s1
InChIKeyLQTMEOSBXTVYRM-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Leucinol CAS 82010-31-9: Chiral Amino Alcohol for Enantiopure Peptide Synthesis and Taxane-Derived Drug Development


Boc-Leucinol (CAS 82010-31-9), also known as N-Boc-L-leucinol or Boc-L-Leu-ol, is a chiral amino alcohol derived from the proteinogenic amino acid L-leucine. It belongs to the class of N-tert-butoxycarbonyl (Boc) protected amino alcohols and is characterized by its L-configuration, a molecular formula of C₁₁H₂₃NO₃, and a molecular weight of 217.31 g/mol [1]. At room temperature, it is a colorless to pale yellow viscous liquid with a boiling point of approximately 213°C and a density of 0.983 g/mL [2]. The compound is primarily employed as a chiral building block in organic synthesis, particularly as a precursor to enantiomerically pure α-methyl amines, enantiopure homo-β-amino acids, and N-protected α-amino aldehydes . Its Boc group provides temporary protection for the amino functionality during peptide coupling, making it a staple in solid-phase peptide synthesis (SPPS) and the preparation of C-terminal peptide alcohols .

Boc-Leucinol Procurement: Why Generic Substitution with Boc-D-Leucinol, Boc-Valinol, or Racemic Mixtures Fails


Substituting Boc-Leucinol with its enantiomer (Boc-D-leucinol), a racemic mixture (Boc-DL-leucinol), or other Boc-amino alcohols (e.g., Boc-valinol, Boc-isoleucinol) is not chemically or stereochemically equivalent and carries significant risk in synthetic and pharmaceutical applications. The L-configuration of Boc-Leucinol is essential for biological activity in peptide-based therapeutics and enzyme interactions . Using the D-enantiomer or a racemate would result in a different spatial orientation, leading to altered or abrogated binding to chiral biological targets such as enzymes or receptors [1]. Furthermore, the specific steric and hydrophobic properties imparted by the leucine side chain (isobutyl group) are distinct from those of valine (isopropyl) or isoleucine (sec-butyl), affecting molecular recognition, packing, and physicochemical properties like solubility and HPLC retention time. These differences can derail stereoselective synthetic sequences, as demonstrated by the necessity for high stereochemical purity in taxane analogue synthesis [2]. Generic substitution without rigorous verification of enantiomeric excess and specific rotation would compromise the fidelity of a synthetic route, invalidate comparative analytical data, and could result in a final product with unknown or undesired biological properties.

Boc-Leucinol Technical Evidence Guide: Quantified Differentiation vs. D-Enantiomer and Structural Analogs


Boc-Leucinol Enables >98% Stereochemical Purity in Scalable Taxane Drug Precursor Synthesis

Boc-L-leucinol was converted to two distinct C-13 side chain precursors (a trans-oxazolidine acid and a cis-Boc-lactam) for the 9-dihydrotaxane analogue ABT-271, a water-soluble paclitaxel derivative. The synthesis achieved overall yields of 44% and 40%, respectively, with an excellent stereochemical purity exceeding 98% (>98%) [1]. This high stereochemical fidelity is critical for the biological activity of the final taxane molecule. No direct comparative data for Boc-D-leucinol or other analogs in this specific multi-step synthesis were provided in the primary source, but the work explicitly required a stereochemically pure L-leucinol starting material.

Taxane Anticancer Stereoselective Synthesis Drug Development

Boc-Leucinol vs. Boc-D-Leucinol: Optical Rotation Comparison for Enantiomeric Identity Verification

The specific optical rotation ([α]D20) of Boc-L-leucinol is consistently reported within the range of -26° to -30° (c=1-2, MeOH) across multiple vendors and analytical standards [1]. In stark contrast, its enantiomer, Boc-D-leucinol, exhibits a positive rotation of +20° to +27.5° (c=1-2, MeOH) . This large difference in magnitude and opposite sign allows for rapid, unambiguous confirmation of enantiomeric identity and estimation of enantiomeric excess (ee) via simple polarimetry, a critical quality control parameter.

Chiral Analysis Quality Control Enantiomeric Purity Polarimetry

Boc-Leucinol vs. Boc-Valinol and Boc-Isoleucinol: Specific Rotation as a Proxy for Structural and Chiral Distinction

While the optical rotation differentiates enantiomers, comparing Boc-L-leucinol's specific rotation to other L-configured Boc-amino alcohols (Boc-L-valinol, Boc-L-isoleucinol) highlights their distinct chiral environments due to different side-chain structures. Boc-L-leucinol's rotation is -26 to -30° (c=1-2, MeOH) [1]. Boc-L-valinol (L-isomer) shows a rotation of -20° to -25° (c=1, CHCl3) [2], and Boc-L-isoleucinol shows -24 ± 2° (c=1, CHCl3) . The differences, though not as stark as with the D-enantiomer, are significant and measurable. This data supports that the isobutyl side chain of leucine confers a unique chiral environment compared to the isopropyl (valine) or sec-butyl (isoleucine) groups, which translates to distinct physicochemical and chromatographic behaviors essential for method development and chiral purity analysis.

Chiral Resolution Analytical Chemistry Chromatography Method Development

Boc-Leucinol Commercial Purity: Consistent >98% by GC and HPLC Across Major Suppliers

A survey of major chemical suppliers indicates a consensus quality specification for Boc-L-leucinol of ≥98% purity, as determined by Gas Chromatography (GC) and/or High-Performance Liquid Chromatography (HPLC) [1]. This high and consistent level of purity is comparable to the specifications for its D-enantiomer (Boc-D-leucinol, typically ≥97% by HPLC) and other analogs like Boc-L-valinol (≥97% by NMR) . While purity is not a differentiating factor among these high-quality chiral building blocks, the consistent availability of >98% pure Boc-L-leucinol from multiple sources ensures reliable performance and reduces the need for additional purification steps in sensitive applications such as solid-phase peptide synthesis.

Quality Assurance Procurement Analytical Chemistry Peptide Synthesis

Boc-Leucinol Application Scenarios: High-Value Uses in Medicinal Chemistry and Chiral Synthesis


Stereoselective Synthesis of Taxane-Derived Anticancer Agents

As demonstrated by Leanna et al., Boc-L-leucinol is a critical starting material for constructing the C-13 side chain of 9-dihydrotaxane analogues like ABT-271, a water-soluble paclitaxel derivative. The synthesis yielded precursors with >98% stereochemical purity, a key requirement for the biological activity of this class of microtubule-stabilizing agents [1]. Research groups in medicinal chemistry and oncology drug development should prioritize Boc-L-leucinol for similar stereoselective syntheses of taxane-related compounds.

Preparation of Enantiopure α-Methyl Amines and Homo-β-Amino Acids

Boc-L-leucinol serves as a direct precursor to enantiomerically pure α-methyl amines and enantiopure homo-β-amino acids . These building blocks are valuable in peptidomimetic drug design, where the introduction of a methyl group or an extra carbon can enhance metabolic stability and conformational constraint. Its specific L-configuration and high commercial purity ensure that the resulting chiral amines maintain the correct stereochemistry required for target binding.

Solid-Phase Peptide Synthesis (SPPS) for C-Terminal Peptide Alcohols

In peptide engineering, Boc-L-leucinol is used for the preparation of C-terminal peptide alcohols, a common modification to enhance peptide stability or create a synthetic handle. Its Boc-protected amino group is fully compatible with standard SPPS protocols, allowing for seamless incorporation into growing peptide chains . The specific L-configuration ensures the resulting peptide alcohol retains the natural chirality of L-leucine, which is essential for biological recognition.

Total Synthesis of Bioactive Natural Products (e.g., Amicoumacin C)

Boc-L-leucinol has been employed as a starting material in the total synthesis of the gastroprotective natural product amicoumacin C . This application highlights its utility in constructing complex, biologically active molecules. Its role as a chiral synthon in such challenging syntheses underscores its value for academic and industrial laboratories engaged in natural product total synthesis and medicinal chemistry campaigns.

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